molecular formula C17H14ClN3O3 B1262848 2-(3-amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide

2-(3-amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide

Cat. No. B1262848
M. Wt: 343.8 g/mol
InChI Key: VIYRZVDOMKSPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide is a benzoylpyrazole. It has a role as an anticoronaviral agent.

Scientific Research Applications

Structural and Molecular Analysis

Indazole derivatives, such as 2-(3-amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide, have been a focal point in structural and molecular studies. A study conducted by Lu et al. (2020) synthesized a similar indazole derivative and performed detailed structural elucidation using single-crystal X-ray analysis and density functional theory (DFT). The study emphasized the significance of optimizing geometric bond lengths, bond angles, and understanding the molecular electrostatic potential surface map for designing molecules with desired properties (Lu et al., 2020).

Synthetic Chemistry and Heterocycle Formation

The compound of interest falls under the category of heterocyclic compounds, particularly indazoles, known for their complex synthesis and diverse chemistries. For instance, Křupková et al. (2010) discussed base-catalyzed rearrangement of 2H-indazole 1-oxides, highlighting the intricate synthetic pathways and the formation of high purity quinazolines (Křupková et al., 2010). Similarly, Zhu et al. (2019) elaborated on the synthetic utility of the Davis-Beirut reaction for constructing 2H-indazoles and their derivatives, underlining the wide range of possible heterocyclic compounds that can be synthesized from indazole precursors (Zhu et al., 2019).

Green Chemistry and Nanoparticle Catalysis

In the realm of green chemistry, Sharghi and Aberi (2014) demonstrated an efficient synthesis of 2H-indazole derivatives using copper(I) oxide nanoparticles as a catalyst in polyethylene glycol, showcasing an environmentally friendly approach to synthesizing heterocyclic compounds (Sharghi & Aberi, 2014).

Luminescent Properties and Coordination Polymers

Indazole derivatives also find application in the synthesis of coordination polymers with tunable luminescent properties. Wang et al. (2010) designed and synthesized Ln(III)-based coordination polymers using a 1,2,4-triazole-bridged N,N'-dioxide ligand, which showed potential in luminescence tuning, demonstrating the compound's relevance in material science and photophysical studies (Wang et al., 2010).

properties

Product Name

2-(3-amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

3-[3-(4-chlorobenzoyl)-1-oxidoindazol-1-ium-2-yl]propanamide

InChI

InChI=1S/C17H14ClN3O3/c18-12-7-5-11(6-8-12)17(23)16-13-3-1-2-4-14(13)21(24)20(16)10-9-15(19)22/h1-8H,9-10H2,(H2,19,22)

InChI Key

VIYRZVDOMKSPGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N([N+](=C2C=C1)[O-])CCC(=O)N)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide
Reactant of Route 2
2-(3-amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide
Reactant of Route 3
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2-(3-amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide
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2-(3-amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide
Reactant of Route 5
2-(3-amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide
Reactant of Route 6
2-(3-amino-3-oxopropyl)-3-(4-chlorobenzoyl)-2H-indazole 1-oxide

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